molecular formula C23H30N2OS B2480681 1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone CAS No. 1396860-31-3

1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2480681
CAS No.: 1396860-31-3
M. Wt: 382.57
InChI Key: CGNCYSGJKLGINU-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a chemical compound of significant interest in medicinal chemistry and neuroscience research, designed for investigational purposes only. This molecule features a 4-benzylpiperidine moiety, a scaffold recognized in scientific literature for its interactions with monoamine systems in the brain. Research on the parent structure, 4-benzylpiperidine, has shown it to act as a monoamine releasing agent with notable selectivity, demonstrating greater efficacy for dopamine and norepinephrine release compared to serotonin . This profile suggests that derivatives like the one described here may serve as valuable chemical tools for studying neurotransmission, neuropharmacology, and the mechanisms underlying various neurological conditions. The inclusion of a thiophene-containing piperidine group further diversifies its potential pharmacophoric properties, making it a versatile intermediate for structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore the development of novel probes for central nervous system (CNS) targets or as a precursor in synthetic chemistry programs aimed at developing new therapeutic agents. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(4-thiophen-2-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2OS/c26-23(18-24-12-10-21(11-13-24)22-7-4-16-27-22)25-14-8-20(9-15-25)17-19-5-2-1-3-6-19/h1-7,16,20-21H,8-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNCYSGJKLGINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3CCC(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Piperidine Derivatives: The initial step involves the preparation of 4-benzylpiperidine and 4-(thiophen-2-yl)piperidine through nucleophilic substitution reactions.

    Coupling Reaction: The two piperidine derivatives are then coupled using a suitable linker, such as ethanone, under controlled conditions. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone linker, converting it to an alcohol.

    Substitution: The piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated piperidine derivatives.

Scientific Research Applications

1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.

    Biological Research: It is used in studies exploring the interaction of piperidine derivatives with biological systems.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine rings may interact with neurotransmitter receptors, while the thiophene moiety could influence the compound’s electronic properties. These interactions can modulate various biological pathways, making the compound of interest in pharmacological research.

Comparison with Similar Compounds

  • 1-Benzylpiperidin-4-yl)-2-(thiophen-2-yl)ethanone
  • 1-(4-Benzylpiperidin-1-yl)-2-(4-(furan-2-yl)piperidin-1-yl)ethanone

Comparison: 1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is unique due to the presence of both benzyl and thiophene groups, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Biological Activity

1-(4-Benzylpiperidin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H25N2OSC_{21}H_{25}N_{2}OS, with a molecular weight of approximately 339.5 g/mol. The compound features a complex structure that includes piperidine rings and thiophene moieties, which are often associated with various pharmacological effects.

Antiviral Properties

Research has indicated that derivatives of thiophene, including those with piperidine structures, exhibit significant antiviral activity. For instance, studies have shown that modifications to the piperidine group can influence the efficacy of compounds against viruses such as Ebola. The presence of the piperidine residue has been highlighted as critical for maintaining biological activity against viral targets .

Neuropharmacological Effects

The benzylpiperidine structure is recognized as a privileged scaffold in drug development due to its presence in various bioactive compounds. It has been associated with therapeutic effects such as anti-cancer, anti-diabetic, and neuroprotective activities. Compounds containing this motif have demonstrated the ability to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Pharmacokinetic Profile

Pharmacokinetic studies have assessed the metabolic stability and cardiotoxicity of related compounds. For example, compounds similar to 1-(4-Benzylpiperidin-1-yl)-2-(thiophen-2-yl)piperidin-1-yl ethanone have shown favorable half-life values and low cardiotoxic risks when evaluated in vitro . Such profiles are essential for determining the viability of these compounds as therapeutic agents.

Data Tables

Property Value
Molecular FormulaC21H25N2OS
Molecular Weight339.5 g/mol
Antiviral Activity (EC50)0.19 μM against pEBOV
Metabolic StabilityProlonged half-life
Cardiotoxicity (IC50)>10 μM

Case Studies

  • Antiviral Activity against Ebola : A study focused on the synthesis of thiophene derivatives demonstrated that specific modifications to the piperidine group were crucial for retaining antiviral activity against Ebola virus (pEBOV). The findings emphasized that without the oxy-piperidine group, compounds lost their effectiveness .
  • Neuroprotective Effects : Another investigation into benzoylpiperidine derivatives revealed their potential neuroprotective properties, particularly in models of neurodegenerative diseases. The structural integrity provided by the piperidine ring was linked to improved efficacy in protecting neuronal cells from apoptosis .

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